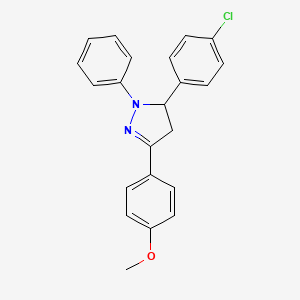

5-(4-chlorophenyl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole

Description

5-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole is a pyrazoline derivative characterized by a dihydro-1H-pyrazole core substituted with chlorophenyl, methoxyphenyl, and phenyl groups. Its molecular structure has been extensively studied using density functional theory (DFT), revealing planar geometries with deviations influenced by substituent orientations . Experimental and computational analyses, including IR, UV-Vis, and NMR spectroscopy, confirm its electronic properties, such as a HOMO-LUMO energy gap of 3.85 eV, indicating moderate chemical reactivity . The compound’s synthesis typically involves cyclocondensation of chalcone derivatives with phenylhydrazine, yielding crystalline products characterized by single-crystal X-ray diffraction (SC-XRD) .

Structure

3D Structure

Properties

IUPAC Name |

3-(4-chlorophenyl)-5-(4-methoxyphenyl)-2-phenyl-3,4-dihydropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN2O/c1-26-20-13-9-16(10-14-20)21-15-22(17-7-11-18(23)12-8-17)25(24-21)19-5-3-2-4-6-19/h2-14,22H,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOCARNSZIVOOID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-chlorophenyl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole typically involves the reaction of hydrazine with appropriate ketones or aldehydes under acidic or basic conditions. One common method is the condensation of 4-chlorobenzaldehyde with 4-methoxybenzaldehyde in the presence of hydrazine hydrate and acetic acid.

Industrial Production Methods: On an industrial scale, the compound is synthesized using continuous flow reactors or batch reactors, optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Production of reduced pyrazole derivatives.

Substitution: Introduction of various functional groups leading to diverse derivatives.

Scientific Research Applications

This compound has found applications in various fields of scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: The compound and its derivatives are being explored for their therapeutic potential in treating various diseases.

Industry: It is used in the development of new materials and chemicals with improved properties.

Mechanism of Action

The mechanism by which 5-(4-chlorophenyl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole exerts its effects involves interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to desired therapeutic outcomes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Substituents significantly influence molecular conformation and crystal packing. Key comparisons include:

- Halogen Effects : Chlorine and bromine substituents in isostructural thiazole derivatives (e.g., compounds 4 and 5) induce subtle packing adjustments due to size and polarizability differences, whereas fluorine favors tighter π-π interactions .

- Methoxy Group Role : The 4-methoxyphenyl group in the target compound enhances planarity compared to bulkier 3,4-dimethoxyphenyl analogues, which exhibit larger dihedral angles (15.9° vs. 66.65°) .

Spectroscopic and Electronic Properties

DFT studies reveal substituent-dependent electronic behavior:

- Methoxy vs. Halogen : Methoxy groups redshift UV-Vis absorption due to electron-donating effects, while chlorine increases vibrational frequencies for C-Cl bonds .

- Sensor Applications : Pyrazolines with furan or methyl groups (e.g., PFM) exhibit fluorescence quenching for Fe³⁺/Cd²⁺, unlike the target compound, highlighting the role of auxochromes in sensing .

Potential for Nonlinear Optics (NLO)

Pyrazoline derivatives with electron-withdrawing groups (e.g., nitro, cyano) exhibit high NLO responses . While the target compound lacks such groups, its methoxy and chloro substituents may contribute to moderate hyperpolarizability, warranting further study.

Biological Activity

5-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential therapeutic applications, supported by recent research findings.

The compound's molecular formula is , with a molecular weight of approximately 405.9 g/mol. The presence of both chlorophenyl and methoxyphenyl groups contributes to its unique chemical reactivity and biological activity.

Biological Activity Overview

The biological activities of this pyrazole derivative include:

- Anticancer Activity : Research indicates that pyrazole derivatives exhibit significant anticancer properties, affecting various cancer cell lines. For instance, compounds similar to this compound have shown efficacy against lung (A549), colon (HT-29), and liver (SMMC-7721) cancer cells .

- Anti-inflammatory Effects : The compound has been noted for its anti-inflammatory properties, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

- Antimicrobial Activity : Pyrazole derivatives have demonstrated antimicrobial effects against various pathogens, including bacteria and fungi. The presence of electron-withdrawing groups like chlorine enhances this activity by increasing the compound's reactivity towards microbial targets .

The mechanism through which this compound exerts its biological effects is multifaceted:

- Enzyme Inhibition : The compound acts as an inhibitor of carbonic anhydrase (CA) isoforms, which are implicated in several physiological processes and diseases. For example, certain derivatives have shown IC50 values as low as 0.24 μM against hCAII, indicating potent enzyme inhibition .

- Apoptosis Induction : It has been observed that pyrazole derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of pro-apoptotic and anti-apoptotic proteins .

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cancer cells, leading to cell death .

Case Studies

Several studies highlight the biological activity of this compound:

- Study on Anticancer Activity : A recent study evaluated the effects of this compound on A549 lung cancer cells, showing a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment. Morphological changes indicative of apoptosis were also observed .

- Anti-inflammatory Study : In vitro experiments demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, suggesting its potential use in treating inflammatory diseases .

Synthesis

The synthesis of this compound typically involves:

- Condensation Reaction : The reaction between hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

- Purification : The resulting product is purified through recrystallization or chromatography techniques to obtain high purity suitable for biological testing.

Q & A

Q. What are the common synthetic routes for 5-(4-chlorophenyl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole?

The compound is typically synthesized via cyclocondensation reactions. A widely used method involves the Vilsmeier–Haack reaction, where 3-methyl-1-aryl-1H-pyrazol-5(4H)-one undergoes formylation and subsequent cyclization in the presence of phosphoryl chloride (POCl₃) and dimethylformamide (DMF) . Another approach utilizes hydrazine derivatives reacting with α,β-unsaturated ketones under acidic or basic conditions to form the dihydropyrazole core . Key intermediates, such as 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde, are isolated and characterized via NMR and mass spectrometry before further functionalization .

Q. How is the crystal structure of this compound determined, and what insights does it provide?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For example, studies on analogous pyrazole derivatives reveal a puckered dihydropyrazole ring with substituents adopting specific orientations due to steric and electronic effects . The 4-chlorophenyl and 4-methoxyphenyl groups often exhibit dihedral angles of 60–80° relative to the pyrazole plane, influencing intermolecular interactions like π-π stacking and hydrogen bonding . These structural details are critical for understanding reactivity and biological interactions .

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the regiochemistry of substituents and diastereomeric purity. For instance, the methoxy group (-OCH₃) typically resonates at δ 3.8–4.0 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy : Stretching frequencies for C=O (if present) and N-H bonds provide insights into functional group stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?

- Catalyst Screening : Transition-metal catalysts (e.g., CuI or Pd) enhance cyclization efficiency in multi-step syntheses .

- Solvent Effects : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates, while temperature control (e.g., reflux at 80–100°C) minimizes side reactions .

- Protecting Groups : Temporarily shielding reactive sites (e.g., methoxy or chloro groups) during functionalization steps can prevent undesired substitutions .

Q. How do structural modifications influence biological activity, and how can contradictions in pharmacological data be resolved?

- Substituent Effects : Replacing the 4-methoxyphenyl group with electron-withdrawing groups (e.g., -CF₃) enhances antimicrobial activity but may reduce solubility . Conversely, bulkier substituents at the 1-phenyl position can sterically hinder target binding .

- Data Reconciliation : Discrepancies in activity profiles (e.g., varying IC₅₀ values across studies) may arise from differences in assay conditions (e.g., bacterial strain specificity) or purity of test compounds . Cross-validation using orthogonal assays (e.g., molecular docking and in vitro enzyme inhibition) is recommended .

Q. What computational methods are used to predict the compound’s interaction with biological targets?

- Molecular Docking : Software like AutoDock Vina models binding affinities to enzymes such as carbonic anhydrase or cyclooxygenase (COX). For example, the trifluoromethyl group in analogous compounds shows strong hydrophobic interactions with COX-2 active sites .

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability under physiological conditions .

Q. How can crystallization challenges be addressed to obtain high-quality single crystals for X-ray studies?

- Solvent Selection : Slow evaporation of dichloromethane/methanol (1:1) mixtures often yields suitable crystals .

- Temperature Gradients : Gradual cooling from 50°C to room temperature reduces lattice defects .

- Additive Screening : Trace amounts of hexane or ethyl acetate can induce nucleation without disrupting crystal packing .

Q. Methodological Notes

- Synthesis Validation : Always compare melting points and spectroscopic data with literature values .

- Biological Assays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and replicate experiments to ensure statistical significance .

- Crystallography : Deposit structural data in repositories like the Cambridge Structural Database (CSD) for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.